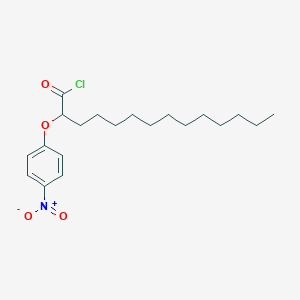

2-(4-nitrophenoxy)tetradecanoyl Chloride

Description

Properties

IUPAC Name |

2-(4-nitrophenoxy)tetradecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(21)23)26-18-15-13-17(14-16-18)22(24)25/h13-16,19H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIHXFIEQYYLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370607 | |

| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-84-2 | |

| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Mechanistic Profiling of 2-(4-nitrophenoxy)tetradecanoyl chloride in Synthetic Biochemistry

Executive Summary

In the landscape of synthetic biochemistry and drug development, the rational design of lipidating agents is critical for modulating the pharmacokinetic properties of peptidomimetics and small molecules. 2-(4-nitrophenoxy)tetradecanoyl chloride (CAS 116526-84-2) is a highly specialized, bifunctional reagent. Unlike standard aliphatic acyl chlorides (e.g., myristoyl chloride), this molecule incorporates a bulky, UV-active chromophore at the alpha-carbon. This whitepaper deconstructs its structural rationale, physicochemical properties, and provides a self-validating protocol for its application in advanced N-acylation workflows.

Structural Architecture & Chemical Rationale

The utility of 2-(4-nitrophenoxy)tetradecanoyl chloride stems from its tripartite structural logic, designed to solve specific challenges in combinatorial chemistry and lipid-anchored drug design .

-

The Tetradecyl (C14) Chain (Membrane Anchor): Mimicking natural N-myristoylation, the 14-carbon aliphatic tail provides a highly lipophilic anchor. In drug development, attaching this chain to a hydrophilic peptide dramatically enhances cellular permeability and facilitates partitioning into lipid rafts within the plasma membrane.

-

The Alpha-(4-Nitrophenoxy) Group (Steric Modulator & Reporter): Standard lipid chains are invisible under standard UV-based Thin Layer Chromatography (TLC), making reaction monitoring notoriously difficult. The integration of a 4-nitrophenoxy group at the C2 (alpha) position introduces a strong UV chromophore (absorbing at ~254 nm). Furthermore, this bulky aromatic ring restricts the conformational freedom of the resulting amide backbone, a property heavily exploited in the synthesis of rigidified peptidomimetic libraries .

-

The Acyl Chloride Moiety (Electrophilic Center): Due to the extreme steric hindrance introduced by the alpha-nitrophenoxy group, standard carboxylic acid coupling protocols (e.g., using EDC or HATU) often suffer from poor kinetics and low yields. The pre-activated acyl chloride bypasses the need for coupling reagents, enabling rapid, catalyst-free nucleophilic acyl substitution.

Fig 1. Tripartite structural logic of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Physicochemical Profiling

Understanding the exact physical parameters of this reagent is essential for stoichiometric calculations and predicting its behavior in organic solvents .

| Parameter | Specification |

| Chemical Name | 2-(4-nitrophenoxy)tetradecanoyl chloride |

| CAS Number | 116526-84-2 |

| Molecular Formula | C₂₀H₃₀ClNO₄ |

| Molecular Weight | 383.91 g/mol |

| SMILES String | CCCCCCCCCCCCC(OC1=CC=C(C=C1)=O)C(Cl)=O |

| Key Functional Groups | Acyl chloride, Aryl ether, Nitroarene, Aliphatic chain |

| Solubility | Soluble in DCM, Chloroform, THF, Toluene. Reacts with water/alcohols. |

Experimental Methodology: Self-Validating N-Acylation

When coupling 2-(4-nitrophenoxy)tetradecanoyl chloride to an amine-bearing scaffold (e.g., an aminothioether or peptide), the protocol must account for the moisture sensitivity of the acyl chloride and the generation of HCl byproduct.

This protocol is designed as a self-validating system : the intrinsic UV-absorbance of the reagent allows the chemist to visually confirm reaction progress in real-time, eliminating the guesswork typically associated with lipid coupling.

Step-by-Step Protocol

Step 1: Substrate Preparation (Causality: Moisture Exclusion & pH Control)

-

Action: Dissolve 1.0 equivalent of the amine substrate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Rationale: Anhydrous conditions prevent the premature hydrolysis of the acyl chloride into the unreactive carboxylic acid. DIPEA is selected over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl generated during the reaction.

Step 2: Electrophilic Activation (Causality: Thermal Control)

-

Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2-(4-nitrophenoxy)tetradecanoyl chloride dropwise.

-

Rationale: Acyl chloride couplings are highly exothermic. Dropwise addition at 0 °C suppresses side reactions (such as ketene formation or degradation of sensitive functional groups on the substrate).

Step 3: Self-Validation via TLC Tracking

-

Action: Allow the reaction to warm to room temperature over 2 hours. Spot the reaction mixture on a silica TLC plate alongside the starting materials. Visualize under a 254 nm UV lamp.

-

Rationale: The starting amine (if non-aromatic) is UV-inactive. The acyl chloride is UV-active. Successful coupling is validated when a new, UV-active product spot appears at a higher

value (due to the lipophilic C14 chain), while the amine spot (visualized via ninhydrin stain) disappears. The system validates its own progression without requiring immediate LC-MS analysis.

Step 4: Quenching and Aqueous Workup

-

Action: Add 1 mL of anhydrous methanol and stir for 15 minutes. Dilute with DCM and wash successively with 1M HCl, saturated NaHCO₃, and brine.

-

Rationale: Methanol quenches any unreacted acyl chloride by converting it into the corresponding methyl ester, which is easily separated during chromatography. The acid wash removes excess DIPEA, and the basic wash neutralizes residual acid.

Fig 2. Self-validating N-acylation workflow utilizing the intrinsic UV-reporter.

Applications in Drug Development

The unique structural properties of this molecule make it highly valuable in specific niches of pharmaceutical research:

-

Combinatorial Peptidomimetics: As detailed in foundational patents for aminothioether acids, incorporating this specific lipid derivative onto a peptide scaffold forces the backbone into restricted conformations due to the alpha-nitrophenoxy steric clash, aiding in the discovery of high-affinity ligands for protein-protein interactions .

-

Lipid-Anchored Probes: The molecule serves as an excellent precursor for synthesizing chromogenic substrates for lipases or esterases. Upon enzymatic cleavage of the resulting ester, the release of the nitrophenoxy-bearing fatty acid can be monitored, providing kinetic data for enzyme activity assays.

References

-

Matrix Fine Chemicals. "Molecules PDF: 2-(4-NITROPHENOXY)TETRADECANOYL CHLORIDE." Matrix Fine Chemicals Database. URL:[Link]

- Spatola, A. F., et al. "Combinatorial libraries of peptidomimetic aminothioether acids." WIPO Patent WO1998046786A1, 1998.

Synthesis and Applications of 2-Aryloxyalkanoyl Chlorides: A Comprehensive Guide for Drug Discovery and Agrochemical Development

Executive Summary

The synthesis of 2-aryloxy fatty acid derivatives represents a critical node in both pharmaceutical and agrochemical manufacturing. Compounds containing the 2-aryloxyalkanoic acid motif—most notably the fibrate class of lipid-lowering drugs and phenoxy herbicide synthetic auxins—rely heavily on the generation of highly reactive 2-aryloxyalkanoyl chlorides as synthetic intermediates. This whitepaper provides an in-depth mechanistic analysis, optimized self-validating protocols, and biological rationales for utilizing acid chloride intermediates in the synthesis of these vital commercial molecules.

Chemical Mechanistic Foundation: The -Aryloxy Effect

Direct derivatization (e.g., Fischer esterification or carbodiimide-mediated amidation) of 2-aryloxyalkanoic acids is frequently plagued by low yields and extended reaction times. This resistance is driven by two primary factors:

-

Steric Hindrance: Many pharmaceutical derivatives, such as fenofibric acid, are

-dimethyl substituted. The resulting neopentyl-like steric bulk severely restricts the trajectory of incoming nucleophiles. -

Electronic Deactivation: The

-aryloxy group exerts a strong inductive electron-withdrawing effect (

By converting the carboxylic acid to an acyl chloride, the electrophilicity of the carbonyl carbon is drastically increased. The chloride ion acts as an exceptional leaving group, allowing the reaction to proceed via a highly reactive, planar acylium-like transition state that effectively bypasses the steric bulk of the

Synthetic workflow for 2-aryloxyalkanoyl chloride generation and derivatization.

Quantitative Reagent Analysis

Selecting the appropriate chlorinating agent is critical for optimizing yield and minimizing toxic byproducts. The table below summarizes the quantitative and operational parameters of common chlorinating agents used for 2-aryloxyalkanoic acids.

| Chlorinating Agent | Operating Temp (°C) | Byproducts | Relative Yield (%) | Mechanistic Advantage / Disadvantage |

| Thionyl Chloride ( | 60 - 80 | 90 - 98 | Optimal: Byproducts are gaseous, driving the reaction forward (Le Chatelier) and simplifying purification[1]. | |

| Oxalyl Chloride ( | 0 - 25 | 85 - 95 | Mild: Excellent for thermally sensitive substrates, but highly toxic | |

| Phosphorus Oxychloride ( | 90 - 110 | 70 - 80 | Harsh: Requires aqueous workup to remove phosphorus byproducts, risking hydrolysis of the product. | |

| Phosphorus Pentachloride ( | 0 - 25 | 85 - 90 | Potent: Very fast, but generates |

Self-Validating Experimental Protocols

The following protocols detail the synthesis of fenofibrate via its acid chloride intermediate. The methodology is designed as a self-validating system: physical observables (gas evolution, solubility changes) act as intrinsic checkpoints for reaction progress.

Protocol A: Synthesis of 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl chloride

Causality Focus: Utilizing catalytic DMF generates the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, dramatically accelerating the conversion rate.

-

Setup: Charge a dry, argon-purged 250 mL round-bottom flask with fenofibric acid (1.0 eq) and anhydrous toluene (0.5 M concentration).

-

Catalysis: Add N,N-dimethylformamide (DMF) (0.05 eq). Validation: The solution will remain a suspension.

-

Reagent Addition: Add thionyl chloride (

) (1.5 eq) dropwise over 15 minutes at room temperature. -

Thermal Activation: Heat the reaction mixture to 75 °C[1].

-

Self-Validation Checkpoint: Vigorous gas evolution (

and

-

-

In-Process Control (IPC): Quench a 50

L aliquot in 1 mL of anhydrous methanol containing triethylamine. Analyze via TLC/HPLC. Complete disappearance of the starting acid confirms full conversion. -

Isolation: Remove toluene and excess

under reduced pressure to yield the crude acid chloride as a viscous oil. Do not expose to atmospheric moisture.

Protocol B: In-Situ Esterification to Fenofibrate

Causality Focus: Using isopropanol as both the nucleophile and the solvent eliminates the need for a secondary base (like pyridine), simplifying the purification process[2].

-

Coupling: Dissolve the crude acid chloride from Protocol A directly in anhydrous isopropanol (10 volumes)[2].

-

Heating: Heat the mixture to 80 °C for 2 hours.

-

Causality: The elevated temperature ensures the complete consumption of the sterically hindered acid chloride while driving off the

byproduct.

-

-

Crystallization: Slowly cool the mixture to 0-5 °C.

-

Self-Validation Checkpoint: Fenofibrate is highly soluble in hot isopropanol but virtually insoluble at 0 °C. The spontaneous formation of dense, white crystals validates successful esterification.

-

-

Filtration: Filter the crystals and wash with cold isopropanol. Dry under vacuum to obtain pure fenofibrate.

Biological and Agrochemical Applications

Pharmaceutical Application: Fibrates and PPAR Activation

Derivatives of 2-aryloxyisobutyric acid, such as fenofibrate, clofibrate, and pemafibrate, are cornerstone therapeutics for dyslipidemia. Their mechanism of action relies on the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR

Upon ingestion, prodrugs like fenofibrate are rapidly hydrolyzed by tissue esterases to the active 2-aryloxyalkanoic acid. This active metabolite enters the nucleus and binds to PPAR

PPAR-alpha signaling pathway activated by fibrate derivatives regulating lipid metabolism.

Agrochemical Application: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

In the agrochemical sector, 2-aryloxyacetic acids are utilized as potent herbicides. 2,4-Dichlorophenoxyacetic acid (2,4-D) acts as a synthetic auxin (a plant hormone)[5]. While 2,4-D can be synthesized via the condensation of 2,4-dichlorophenol with chloroacetic acid[5][6], its conversion into an acid chloride is a vital industrial step for producing esterified formulations (such as the 2-ethylhexyl ester).

Causality for Esterification: The free acid of 2,4-D is highly polar and struggles to penetrate the waxy cuticles of plant leaves. By converting the acid to an acyl chloride and subsequently reacting it with long-chain alcohols, the resulting lipophilic esters exhibit vastly superior foliar absorption. Once inside the plant, endogenous esterases cleave the molecule back to the active acid, causing uncontrolled, lethal cellular proliferation in broadleaf weeds[5][6].

References

-

Molecular mechanism of action of the fibrates. PubMed (NIH). Available at:[Link]

-

Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984). INCHEM. Available at:[Link]

-

Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Current Atherosclerosis Reports. Available at:[Link]

- Method for producing fenofibrate (KR20100062976A). Google Patents.

-

2,4-DICHLOROPHENOXYACETIC ACID. IARC Publications (WHO). Available at:[Link]

-

Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure-activity relationship study. PubMed Central (NIH). Available at:[Link]

Sources

- 1. Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure- activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR20100062976A - Method for producing fenofibrate - Google Patents [patents.google.com]

- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984) [inchem.org]

Precision Lipidation Control: A Technical Guide to Alpha-Substituted Myristic Acid Derivatives in Drug Discovery

Executive Summary

N-myristoylation—the co-translational attachment of myristate (C14:0) to the N-terminal glycine of proteins—is a critical regulator of signal transduction, membrane localization, and protein stability. While N-myristoyltransferase (NMT) is a validated target in oncology (e.g., Src-driven cancers) and infectious diseases (fungal, parasitic, viral), the development of inhibitors faces a dual challenge: achieving high selectivity for the NMT peptide pocket or creating substrate analogs that resist rapid metabolic degradation.

Alpha-substituted myristic acid derivatives (specifically at the C2 position) represent a specialized class of "metabolic traps." These compounds mimic the natural substrate sufficiently to undergo activation by acyl-CoA synthetase but subsequently stall downstream processing—either by competitively inhibiting NMT or by blocking

Part 1: The Mechanistic Rationale

The Alpha-Substitution Advantage

The alpha-carbon (C2) of myristic acid is the gateway to both anabolic (N-myristoylation) and catabolic (

-

Metabolic Activation: These analogs are generally accepted by Acyl-CoA Synthetase , converting them into their CoA-thioester forms (e.g., 2-fluoromyristoyl-CoA).

-

NMT Inhibition: The CoA-thioester binds to the NMT myristoyl-CoA pocket. The alpha-substituent can induce steric clashes or alter the geometry of the tetrahedral intermediate formed during transfer to the glycine amine, resulting in competitive inhibition.

-

-Oxidation Blockade: The primary catabolic fate of fatty acids is mitochondrial

Comparative Profile of Key Derivatives

| Derivative | Substituent (C2) | Mechanism of Action | Key Characteristic |

| 2-Fluoromyristic Acid (2-F-Myr) | Fluorine (-F) | Substrate Analog / Metabolic Blocker | Mimics H sterically but blocks |

| 2-Hydroxymyristic Acid (2-OH-Myr) | Hydroxyl (-OH) | Competitive Inhibitor (CoA form) | Metabolized to 2-hydroxymyristoyl-CoA, a potent competitive inhibitor of NMT ( |

| 2-Bromomyristic Acid (2-Br-Myr) | Bromine (-Br) | Alkylating Agent / Inhibitor | Inhibits NMT but also irreversibly inhibits Carnitine Palmitoyltransferase (CPT1), blocking mitochondrial entry. |

Part 2: Synthesis of Alpha-Substituted Derivatives

The synthesis of these derivatives typically proceeds via alpha-functionalization of the parent fatty acid or elongation of alpha-substituted building blocks.

Route A: Alpha-Bromination (Hell-Volhard-Zelinsky)

This is the standard entry point for introducing functionality at the C2 position.

Protocol:

-

Reagents: Myristic acid (1.0 eq), Bromine (

, 1.2 eq), Phosphorus trichloride ( -

Reaction: Heat myristic acid with

and -

Quench: Pour into water to hydrolyze the acyl bromide to the carboxylic acid.

-

Purification: Recrystallization from hexane/acetone.

-

Product: 2-Bromomyristic acid .

Route B: Alpha-Hydroxylation

Conversion of the alpha-bromo intermediate to the alpha-hydroxy derivative.

Protocol:

-

Reagents: 2-Bromomyristic acid, KOH (aq), reflux.

-

Reaction: Reflux 2-bromomyristic acid in 10% aqueous KOH for 6-12 hours.

-

Workup: Acidify with HCl to precipitate the product.

-

Product: 2-Hydroxymyristic acid .

Route C: Alpha-Fluorination

Direct alpha-fluorination is challenging. A reliable method involves nucleophilic substitution of an activated alpha-hydroxy ester or using specialized fluorinating agents on silyl ketene acetals.

Recommended Protocol (Deoxo-Fluor Method):

-

Precursor: Methyl 2-hydroxymyristate (esterified 2-OH-Myr).

-

Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM, 0°C to RT.

-

Reaction: Treat the hydroxy ester with Deoxo-Fluor. The -OH is replaced by -F with inversion of configuration (if chiral).

-

Hydrolysis: Saponify the methyl ester (LiOH, THF/H2O) to yield the free acid.

-

Product: 2-Fluoromyristic acid .

Part 3: Biological Mechanism & Visualization

The efficacy of these drugs relies on "Metabolic Trapping." The acid itself is a prodrug; the CoA-thioester is the active species.

Figure 1: The Metabolic Trap Mechanism. The alpha-substituted derivative is activated to its CoA form, which then competitively inhibits NMT or is incorporated to form defective proteins, while simultaneously resisting degradation via beta-oxidation.

Part 4: Experimental Protocols

In Vitro NMT Inhibition Assay

This assay measures the transfer of myristate from Myristoyl-CoA to a peptide substrate.

Materials:

-

Enzyme: Recombinant Human NMT1 or Fungal NMT (e.g., C. albicans).

-

Substrate: Biotinylated peptide derived from Src N-terminus (e.g., GSNKSKPK-Biotin).

-

Donor: [3H]-Myristoyl-CoA (Radiometric) or Myristoyl-CoA (for detection of free CoA).

-

Inhibitor: 2-Hydroxymyristoyl-CoA (synthesized enzymatically or chemically).

Workflow:

-

Preparation: Dilute inhibitor (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 0.5 mM EGTA, 1 mM DTT, 0.1% Triton X-100).

-

Incubation: Mix Enzyme (10 nM final) + Inhibitor + Peptide (5 µM). Incubate 10 min at 30°C.

-

Start: Initiate reaction by adding Myristoyl-CoA (5 µM).

-

Reaction: Incubate for 15–30 min at 30°C.

-

Stop:

-

Radiometric: Add 75 mM Phosphoric acid. Spot on phosphocellulose paper (binds peptide, not fatty acid). Wash with citric acid. Count Scintillation.

-

Fluorometric: Use a thiol-detection reagent (e.g., CPM) to detect the free CoA-SH released. Read Fluorescence (Ex 390nm / Em 479nm).

-

-

Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

Metabolic Stability (Beta-Oxidation Blockade)

To confirm the alpha-substitution blocks degradation.

Workflow:

-

Cell Line: HepG2 (high metabolic activity).

-

Treatment: Pulse cells with [3H]-labeled Myristic Acid vs. [3H]-labeled 2-Fluoromyristic Acid.

-

Chase: Incubate for 1, 2, 4 hours.

-

Extraction: Extract lipids (Folch method: Chloroform/Methanol).

-

Analysis:

-

Aqueous Phase: Contains oxidized fragments (short chain, acetate). High counts = rapid oxidation.

-

Organic Phase: Contains intact fatty acid and lipids.

-

-

Result: 2-Fluoromyristic acid should show significantly lower counts in the aqueous phase compared to native myristic acid, indicating resistance to beta-oxidation.

Part 5: Therapeutic Applications

Oncology: Targeting Src Kinases

In T-cell acute lymphoblastic leukemia (T-ALL), the kinase Lck (p56lck) requires myristoylation for plasma membrane anchorage.

-

Mechanism: Treatment with 2-hydroxymyristic acid leads to the formation of 2-hydroxymyristoyl-CoA. This inhibits NMT, preventing Lck myristoylation.

-

Outcome: Non-myristoylated Lck remains cytosolic and is rapidly degraded, abolishing the oncogenic signal.

Infectious Disease: Fungal & Parasitic[1][2]

-

Fungal: Candida albicans and Cryptococcus neoformans rely on NMT for survival (essential gene).[1] 2-substituted analogs have shown fungicidal activity by depleting membrane-bound proteins essential for cell wall integrity.

-

Parasitic: Trypanosoma brucei (African Sleeping Sickness) has a unique NMT. 11-oxatetradecanoic acid and other heteroatom-substituted myristate analogs are selectively toxic to the parasite.

References

-

Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Source: Biochemistry (PubMed) URL:[Link]

-

Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck. Source: Biochemistry (PubMed) URL:[Link]

-

Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors. Source: MDPI (Molecules) URL:[Link]

-

Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Source: Biochemical Journal URL:[Link]

-

Synthesis and antifungal activities of myristic acid analogs. Source: Archiv der Pharmazie URL:[Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 2-(4-Nitrophenoxy)tetradecanoic Acid Precursor Reagents

Executive Summary

In advanced organic synthesis, materials science, and chemical biology, bifunctional lipid derivatives serve as critical building blocks. 2-(4-nitrophenoxy)tetradecanoic acid (CAS 116526-83-1) and its activated precursor, 2-(4-nitrophenoxy)tetradecanoyl chloride (CAS 116526-84-2), represent a highly specialized class of

Structurally, these reagents combine a highly lipophilic 14-carbon aliphatic chain (a myristic acid derivative) with a strongly electron-withdrawing 4-nitrophenoxy group at the

This guide provides an authoritative breakdown of their physicochemical properties, mechanistic synthesis, and validated experimental protocols for laboratory scale-up.

Physicochemical Profiling & Regulatory Data

Understanding the physical state and reactivity of these precursors is paramount for successful downstream application. The free acid is generally stable but lacks the electrophilicity required for efficient amide or ester coupling, necessitating conversion to the acid chloride. The methyl ester is often synthesized as a stable, non-reactive storage intermediate[2][3]. Due to their specialized nature, these compounds are tracked under specific regulatory frameworks, including the Canadian Non-Domestic Substances List (NDSL)[4][5].

Table 1: Quantitative Data of Precursor Reagents

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight | Physical State | Primary Utility |

| 2-(4-Nitrophenoxy)tetradecanoic acid | 116526-83-1 | C₂₀H₃₁NO₅ | 365.46 g/mol | Solid | Core intermediate / PPAR probe scaffold |

| Methyl 2-(4-nitrophenoxy)tetradecanoate | 71130-69-3 | C₂₁H₃₃NO₅ | 379.50 g/mol | Solid/Oil | Stable storage ester / Analytical standard |

| 2-(4-Nitrophenoxy)tetradecanoyl chloride | 116526-84-2 | C₂₀H₃₀ClNO₄ | 383.91 g/mol | Liquid/Oil | Activated electrophile for amidation |

Mechanistic Chemistry & Synthesis

The synthesis of 2-(4-nitrophenoxy)tetradecanoic acid relies on a classic Williamson-type ether synthesis, utilizing an Sₙ2 displacement of an

- -Bromination : Tetradecanoic (myristic) acid is first subjected to a Hell-Volhard-Zelinsky (HVZ) reaction using Br₂ and catalytic PBr₃ to yield 2-bromotetradecanoic acid.

-

Nucleophilic Substitution : 4-Nitrophenol is deprotonated by a mild base (e.g., K₂CO₃) to form the highly nucleophilic 4-nitrophenolate anion. This attacks the

-carbon of the brominated lipid, displacing the bromide. -

Acyl Activation : To utilize the compound in subsequent coupling reactions (such as forming valeranilides), the carboxylic acid is converted to an acid chloride using oxalyl chloride and catalytic N,N-Dimethylformamide (DMF).

Synthetic workflow for 2-(4-nitrophenoxy)tetradecanoic acid and its activated acid chloride.

Application Vectors in Materials & Chemical Biology

Chromogenic Photographic Materials

In the synthesis of photographic dye-forming couplers, preventing the migration of dyes between silver halide emulsion layers is critical for image sharpness and color fidelity. The 14-carbon tetradecyl chain acts as a lipophilic "ballast," anchoring the coupler within the hydrophobic emulsion. Concurrently, the 4-nitrophenoxy group functions as a "coupling-off" leaving group. Upon reaction with an oxidized color developer (such as a p-phenylenediamine derivative), the tetrahedral leuco dye intermediate collapses, expelling the 4-nitrophenolate anion and yielding an immobilized azomethine dye.

Chromogenic coupling mechanism utilizing the tetradecyl ballast and 4-nitrophenoxy leaving group.

Biochemical Probes and PPAR Ligands

Beyond materials science, the

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly detailed to ensure reproducibility and high yield.

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)tetradecanoic Acid

Objective: Form the

-

Preparation of the Nucleophile: Charge a flame-dried, 250 mL round-bottom flask with 4-nitrophenol (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) in 50 mL of anhydrous DMF.

-

Causality: K₂CO₃ is chosen as a mild base. It is sufficiently basic to deprotonate 4-nitrophenol (pKa ~7.15) but not strong enough to cause significant E2 elimination of the secondary bromide on the fatty acid chain.

-

-

Pre-activation: Stir the suspension at 60°C for 30 minutes under a nitrogen atmosphere to pre-form the phenoxide anion. The solution will turn deep yellow/orange.

-

Coupling: Add 2-bromotetradecanoic acid (1.0 equiv) dropwise as a solution in 10 mL DMF.

-

Reaction: Elevate the temperature to 80°C and stir for 12 hours.

-

Causality: The elevated temperature is required to overcome the steric hindrance imparted by the long aliphatic chain during the Sₙ2 transition state.

-

-

Workup: Cool the reaction to room temperature and quench with 1M HCl until the pH reaches ~2.

-

Causality: Acidification ensures the carboxylate is fully protonated, driving the product into the organic phase during extraction.

-

-

Extraction & Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hexanes/ethyl acetate to yield the pure acid.

Protocol 2: Conversion to 2-(4-Nitrophenoxy)tetradecanoyl Chloride

Objective: Activate the carboxylic acid for downstream amidation or esterification.

-

Preparation: Dissolve 2-(4-nitrophenoxy)tetradecanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.05 equiv).

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that rapidly activates the carboxylic acid, allowing the reaction to proceed smoothly at room temperature without thermal degradation of the ether linkage.

-

-

Chlorination: Cool the flask to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

-

Causality: Oxalyl chloride is strictly preferred over thionyl chloride (SOCl₂) to avoid harsh heating. Dropwise addition at 0°C controls the vigorous evolution of CO, CO₂, and HCl gases.

-

-

Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours until gas evolution ceases.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting 2-(4-nitrophenoxy)tetradecanoyl chloride is obtained as a viscous oil and should be used immediately in the next synthetic step to prevent hydrolytic degradation.

References

- Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester - Substance Details - SRS | US EPA. epa.gov.

- Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester | C21H33NO5 | CID 116745 - PubChem. nih.gov.

- Kodak Specialty Chemicals @ ChemBuyersGuide.com, Inc. chembuyersguide.com.

- Canada Gazette, Part 1, Volume 159, Number 38. gazette.gc.ca.

- CKD-501, a novel selective PPAR agonist, shows no carcinogenic potential in ICR mice following oral administration for 104 weeks | Request PDF - ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester | C21H33NO5 | CID 116745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substances Search - Canada.ca [pollution-waste.canada.ca]

- 5. Canada Gazette, Part 1, Volume 159, Number 38: GOVERNMENT NOTICES [gazette.gc.ca]

Chemical Properties and Synthetic Utility of Long-Chain Alpha-Aryloxy Acid Chlorides

Executive Summary

Long-chain alpha-aryloxy acid chlorides represent a specialized class of electrophilic acylating agents combining the lipophilicity of fatty acid chains with the electronic modulation of an alpha-aryloxy substituent. Structurally defined by the general formula

This guide provides a rigorous analysis of their physicochemical properties, validated synthesis protocols, and reactivity profiles, emphasizing the electronic enhancement of the carbonyl center by the alpha-oxygen atom.

Structural & Electronic Analysis

The Alpha-Aryloxy Effect

Unlike simple long-chain fatty acid chlorides (e.g., Stearoyl chloride), alpha-aryloxy acid chlorides possess a unique electronic environment due to the oxygen atom adjacent to the carbonyl group.

-

Inductive Effect (-I): The electronegative oxygen atom exerts a strong electron-withdrawing inductive effect through the sigma bond framework. This significantly increases the partial positive charge (

) on the carbonyl carbon, making it more electrophilic and reactive toward nucleophiles than unsubstituted alkyl acid chlorides. -

Steric Modulation: The bulky aryloxy group at the

-position introduces steric hindrance, particularly if the aryl ring is ortho-substituted. This can modulate reaction rates, preventing over-reaction or improving selectivity in acylation reactions.

Lipophilicity and Solubility

The "long-chain" component (whether on the

-

Solubility: Insoluble in water (reacts violently); highly soluble in non-polar organic solvents (Dichloromethane, Toluene, Hexane).

-

Physical State: While short-chain analogs (e.g., Phenoxyacetyl chloride) are liquids, long-chain variants often exist as low-melting waxy solids or viscous oils due to increased Van der Waals interactions.

Synthesis Protocols

Precursor Synthesis (Williamson Ether Synthesis)

The acid chloride is derived from its parent acid. The parent alpha-aryloxy acid is synthesized via the condensation of a phenol with an alpha-halo acid (e.g., 2-bromohexadecanoic acid) under basic conditions.

Acid Chloride Generation

Standard Protocol: Thionyl Chloride (

Validated Workflow (DOT Diagram)

Figure 1: Step-by-step synthesis pathway from raw materials to the final acid chloride.

Experimental Protocol: Preparation of 2-Phenoxyhexadecanoyl Chloride

Note: This protocol assumes a long alkyl chain at the alpha position.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and a drying tube (CaCl2 or Ar line).

-

Charging: Add 0.05 mol of dry 2-phenoxyhexadecanoic acid and 50 mL of anhydrous Toluene.

-

Catalyst: Add 2-3 drops of anhydrous DMF.

-

Addition: Add 0.075 mol (1.5 eq) of Thionyl Chloride dropwise over 20 minutes at room temperature.

-

Reaction: Heat the mixture to 60°C for 3 hours. Monitor gas evolution (HCl/SO2).

-

Workup:

-

Remove solvent and excess

under reduced pressure (rotary evaporator). -

Add fresh Toluene (20 mL) and re-evaporate to azeotrope trace

. -

Yield: The residue is usually a quantitative yield of the crude acid chloride, sufficiently pure for subsequent acylation.

-

Chemical Reactivity Profile

The reactivity of long-chain alpha-aryloxy acid chlorides is dominated by Nucleophilic Acyl Substitution. The table below summarizes key transformations.

Reactivity Data Table[3]

| Reaction Type | Nucleophile | Product Class | Key Conditions | Mechanistic Note |

| Hydrolysis | Water ( | Carboxylic Acid | Ambient temp, violent | Rapid due to inductive activation by |

| Esterification | Alcohols ( | Ester | Pyridine/Et3N base | Used for lipophilic prodrug synthesis. |

| Amidation | Amines ( | Amide | 0°C, DCM solvent | Exothermic; forms stable amide bonds for surfactants. |

| Friedel-Crafts | Arene ( | Aryl Ketone | Can lead to intramolecular cyclization (Benzofuranones). | |

| Reduction | Hydride ( | Primary Alcohol | Ether/THF, 0°C | Reduces both carbonyl and potentially cleaves ether if harsh. |

Intramolecular Cyclization (Expert Insight)

A critical instability pathway for alpha-aryloxy acid chlorides is intramolecular Friedel-Crafts cyclization . In the presence of Lewis acids (

-

Implication: When performing intermolecular Friedel-Crafts acylations, one must control temperature strictly to avoid this side reaction.

Reactivity Logic Map (DOT Diagram)

Figure 2: Divergent reactivity pathways. Note the competition between intermolecular acylation and intramolecular cyclization.

Applications in Drug Development & Materials

Lipophilic Prodrug Design

Long-chain alpha-aryloxy acid chlorides are excellent reagents for "masking" polar drugs (containing -OH or -NH2 groups) to increase membrane permeability .

-

Mechanism: The acid chloride reacts with the drug to form an ester/amide. The long alkyl chain increases

(partition coefficient), facilitating transport across the blood-brain barrier or cell membranes. -

Metabolism: The ester bond is eventually cleaved by plasma esterases, releasing the active parent drug and the inert fatty acid byproduct.

Antimicrobial Surfactants

Derivatives formed by reacting these chlorides with hydrophilic amines (e.g., amino acids, polyamines) result in amphiphilic amides .

-

The aryloxy headgroup provides

- -

The long alkyl chain disrupts the lipid bilayer, providing intrinsic antimicrobial activity.

Safety & Handling

-

Corrosivity: These compounds hydrolyze to release HCl gas and the parent acid. They cause severe skin burns and eye damage.

-

Moisture Sensitivity: Strictly anhydrous conditions are required for storage. Store under Nitrogen/Argon in sealed glass containers.

-

Toxicity: While less volatile than acetyl chloride, the long-chain variants can still act as sensitizers. All operations must be conducted in a fume hood.

References

-

Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010).[3][4] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society. Link

-

Bagavant, G., Gurjar, M. K., & Patwardhan, B. H. (1975).[5] Synthesis of alpha-aryloxy cinnamic acids. Proceedings of the Indian Academy of Sciences. Link

-

Răduţiu, A. C., et al. (2007). 2-(α-Aryloxyacetyl)-phenoxathiin derivatives: Synthesis and properties. Revue Roumaine de Chimie. Link

-

Greenberg, J. A., & Sammakia, T. (2017).[3] The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides. Journal of Organic Chemistry. Link

-

Chemguide. Preparation of Acyl Chlorides. Link

Sources

An In-Depth Technical Guide to 2-(4-nitrophenoxy)tetradecanoyl chloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenoxy)tetradecanoyl chloride, a specialized chemical intermediate with potential applications in biomedical research and drug development. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on analogous compounds to detail its molecular characteristics, a plausible synthetic route, and its prospective utility. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel fatty acid derivatives.

Introduction

2-(4-nitrophenoxy)tetradecanoyl chloride belongs to the class of activated fatty acid derivatives. The structure combines a 14-carbon fatty acid chain (tetradecanoic or myristic acid), a nitrophenoxy group at the alpha-position, and a reactive acyl chloride moiety. The long alkyl chain imparts significant hydrophobicity, while the nitrophenoxy group introduces specific electronic and steric properties that can be exploited in various chemical and biological contexts. The acyl chloride function makes it a highly reactive acylating agent, suitable for the covalent modification of a wide range of nucleophiles, including amines, alcohols, and thiols on biomolecules. This guide will detail the molecular properties, a proposed synthetic pathway, and potential research applications of this compound.

Molecular and Physicochemical Properties

The molecular formula for 2-(4-nitrophenoxy)tetradecanoyl chloride is C₂₀H₃₀ClNO₄. Based on this, a summary of its key computed physicochemical properties is presented in Table 1. These properties are calculated based on the structure of the closely related isomer, 2-(2-nitrophenoxy)tetradecanoyl chloride, and are expected to be very similar for the 4-nitro isomer.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀ClNO₄ | Deduced from[1] |

| Molecular Weight | 383.9 g/mol | [2] |

| Exact Mass | 383.1863361 Da | [2] |

| XLogP3-AA (Lipophilicity) | 8.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 14 | [2] |

| Topological Polar Surface Area | 72.1 Ų | [2] |

Synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride

The synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride can be logically approached in a two-step process: first, the synthesis of the parent carboxylic acid, 2-(4-nitrophenoxy)tetradecanoic acid, followed by its conversion to the acyl chloride. This strategy is based on well-established reactions in organic chemistry.

Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid

The synthesis of the parent carboxylic acid can be achieved via a nucleophilic substitution reaction between 4-nitrophenol and a 2-halotetradecanoic acid derivative, such as methyl 2-bromotetradecanoate, followed by hydrolysis of the ester. This approach is analogous to the synthesis of other phenoxyalkanoic acids, which are known to have applications as herbicides.[3][4]

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Experimental Protocol for the Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid

-

Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Reactant: To the stirred suspension, add methyl 2-bromotetradecanoate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude methyl 2-(4-nitrophenoxy)tetradecanoate by column chromatography on silica gel. The existence of this intermediate is supported by the PubChem entry for methyl 2-(4-nitrophenoxy)tetradecanoate.[1][5]

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture with 1N HCl to a pH of approximately 2. Extract the product with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-nitrophenoxy)tetradecanoic acid.

Conversion to 2-(4-nitrophenoxy)tetradecanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6][7]

Experimental Protocol for the Synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-(4-nitrophenoxy)tetradecanoic acid (1.0 eq).

-

Addition of Reagent: Carefully add an excess of thionyl chloride (SOCl₂, 3-5 eq) to the carboxylic acid at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[8]

-

Reaction: Heat the mixture to reflux (approximately 79 °C for SOCl₂) for 2-4 hours, or until the evolution of gas ceases.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Product Isolation: The resulting crude 2-(4-nitrophenoxy)tetradecanoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation if necessary.

Potential Applications and Biological Activity

While there are no specific reports on the applications of 2-(4-nitrophenoxy)tetradecanoyl chloride, the structural motifs suggest several areas of potential utility in research and drug development.

As a Chemical Probe for Protein Acylation

The myristoyl group (derived from tetradecanoic acid) is known to be attached to the N-terminal glycine of certain proteins in a process called N-myristoylation, which is crucial for protein localization and function. 2-(4-nitrophenoxy)tetradecanoyl chloride could serve as a reactive analogue of myristoyl-CoA to study myristoylation or to acylate proteins of interest for functional studies.

In the Synthesis of Novel Bioactive Molecules

The nitroaromatic group is a versatile functional group in medicinal chemistry and can be found in a number of approved drugs.[9] The nitro group can act as a bioisostere for other functional groups and can be reduced to an amino group, providing a handle for further chemical modification.[10] Therefore, 2-(4-nitrophenoxy)tetradecanoyl chloride could be a valuable building block for the synthesis of new drug candidates.

Potential as a Cytotoxic Agent

Several studies have demonstrated the cytotoxic effects of compounds containing nitrophenoxy and other nitro-containing moieties.[2][11][12][13][14] The mechanism of cytotoxicity can vary but may involve the induction of oxidative stress or apoptosis. The long fatty acid chain of 2-(4-nitrophenoxy)tetradecanoyl chloride could facilitate its incorporation into cellular membranes, potentially enhancing its cytotoxic effects. A plausible mechanism of action could involve the acylation of critical cellular nucleophiles, leading to enzyme inhibition or disruption of cellular signaling pathways.

Caption: A hypothetical mechanism for the cytotoxicity of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Safety and Handling

2-(4-nitrophenoxy)tetradecanoyl chloride is expected to be a reactive and potentially hazardous compound. As an acyl chloride, it will be corrosive and will react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Compounds containing the nitrophenoxy group may also be toxic, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.[13]

Conclusion

2-(4-nitrophenoxy)tetradecanoyl chloride represents a potentially valuable chemical tool for researchers in chemistry, biology, and medicine. Although not commercially available, its synthesis is achievable through established chemical transformations. Its unique combination of a reactive acyl chloride, a hydrophobic fatty acid chain, and an electronically distinct nitrophenoxy group makes it an interesting candidate for a variety of applications, from a probe for protein modification to a building block for the synthesis of novel bioactive compounds. Further research is warranted to explore the full potential of this and related molecules.

References

-

PubChem. 2-(2-Nitrophenoxy)tetradecanoyl chloride. National Center for Biotechnology Information. [Link]

- Buser, H. R., & Müller, M. D. (1997). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation of the Chiral 2-Phenoxypropionic Acid Herbicides. Environmental Science & Technology, 31(7), 1960-1967.

- Hanusch, A. L., et al. (2015). Genotoxicity and cytotoxicity evaluation of the neolignan analogue 2-(4-Nitrophenoxy)-1-phenylethanone and its Protective effect against DNA damage. Genetics and Molecular Biology, 38(4), 536-543.

- Müller, M. D., & Buser, H. R. (1997). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process of Chiral Phenoxy Acids from Incubation in a D₂O/Soil System. Environmental Science & Technology, 31(7), 1968-1972.

- BenchChem. (2025). A Comparative Analysis of the Cytotoxic Profiles of 1-(4-nitrophenyl)

- Al-Naiema, I. M., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Atmospheric Chemistry and Physics, 22(4), 2569-2583.

- Hrockova, M., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(11), 3505.

-

PubChem. Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester. National Center for Biotechnology Information. [Link]

- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.

- D'Errico, G., et al. (2015). Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation.

- U.S. Environmental Protection Agency. (2023). Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester - Substance Details. U.S. EPA.

-

Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]

- Smith, A. E. (1978). BIOLOGICAL DEGRADATION OF THE PHENOXY ACID HERBICIDE 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D).

- European Patent Office. (1989). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

- Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- LibreTexts Chemistry. (2023).

- Atkinson, A., et al. (1977). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 20(12), 1612-1617.

- Kwiecień, H., et al. (2011). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry, 85(1), 143-151.

- Chemistry Steps. (2024). Alcohols to Acid Chlorides.

- ChemRxiv. (2025). Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions.

- Frontiers Media. (2021). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- Gbededo, S. A., et al. (2022). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Molecules, 27(23), 8238.

- MDPI. (2022).

- Drug Discovery World. (2026).

Sources

- 1. Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester | C21H33NO5 | CID 116745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. genomics.insightconferences.com [genomics.insightconferences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(4-nitrophenoxy)tetradecanoyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-nitrophenoxy)tetradecanoyl chloride, a specialized acyl chloride of interest in organic synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a three-pronged approach for researchers. First, it establishes a theoretical solubility profile based on a detailed analysis of the molecule's structural components and the fundamental principle of "like dissolves like." Second, it presents a rigorous, step-by-step experimental protocol for the empirical determination of solubility using the shake-flask method coupled with UV-Visible spectrophotometry. Third, it provides an illustrative table of expected solubility across a range of common organic solvents, serving as a practical starting point for experimental design. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility

2-(4-nitrophenoxy)tetradecanoyl chloride is a derivative of tetradecanoic acid (myristic acid), featuring a long C14 alkyl chain, a reactive acyl chloride functional group, and a polar 4-nitrophenoxy head group. While its parent compound, myristoyl chloride, is utilized in the synthesis of surfactants, pharmaceuticals, and polymers, the addition of the 2-(4-nitrophenoxy) moiety introduces unique electronic and steric properties, making it a potentially valuable building block in targeted synthesis.[1][2]

The success of any chemical process, from laboratory-scale synthesis to industrial manufacturing, is fundamentally dependent on the solubility of its components. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is a critical parameter in the design of purification processes such as crystallization and chromatography. In the context of drug development, understanding a compound's solubility is paramount for formulation, as it directly impacts bioavailability.[3] This guide provides the theoretical and practical framework for understanding and determining the solubility of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Theoretical Solubility Profile: A Molecular Structure-Based Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[4] An analysis of the distinct structural features of 2-(4-nitrophenoxy)tetradecanoyl chloride allows for a robust prediction of its solubility behavior.

-

The Tetradecanoyl Backbone: The 14-carbon aliphatic chain is the dominant feature of the molecule. This long, nonpolar hydrocarbon tail imparts significant lipophilicity, predicting high solubility in nonpolar organic solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

-

The Acyl Chloride Functional Group: This group is highly polar and, more importantly, highly reactive. Acyl chlorides readily undergo nucleophilic substitution with protic solvents like water and alcohols in a process called solvolysis, forming the corresponding carboxylic acid or ester.[5][6][7] Therefore, true solubility can only be meaningfully determined in aprotic solvents. The reactivity also means that even trace amounts of water in aprotic solvents can lead to degradation over time.

-

The 2-(4-nitrophenoxy) Group: This aromatic substituent introduces several key characteristics. The ether linkage and the nitro group add significant polarity and the potential for dipole-dipole interactions. The aromatic ring itself can engage in π-stacking interactions. This polar "head" of the molecule suggests that solubility will be enhanced in solvents that possess some degree of polarity.

Predicted Solubility:

Based on this analysis, 2-(4-nitrophenoxy)tetradecanoyl chloride is expected to exhibit a dualistic solubility profile. Its long alkyl chain will drive solubility in nonpolar aprotic solvents, while the polar head will favor interactions with polar aprotic solvents.

-

High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether, tetrahydrofuran), which can effectively solvate both the nonpolar chain and the polar functionalities.

-

Moderate to High Solubility Expected: In nonpolar solvents like toluene and hexane.

-

Limited Solubility Expected: In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the solvation of the long, nonpolar alkyl chain is less favorable.

-

Reactive/Unstable: In any protic solvent, including water, methanol, and ethanol, due to rapid solvolysis.[8][9]

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise solubility data, an empirical approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4] The protocol below is tailored for 2-(4-nitrophenoxy)tetradecanoyl chloride, incorporating UV-Visible spectrophotometry for quantification, which is well-suited due to the strong chromophore of the 4-nitrophenoxy group.[3][10][11]

Safety Precautions

-

Acyl chlorides are corrosive and react with moisture to release hydrogen chloride (HCl) gas, which is also corrosive and a respiratory irritant.[8] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

All solvents should be anhydrous (dry) to prevent premature degradation of the acyl chloride.

Materials and Reagents

-

2-(4-nitrophenoxy)tetradecanoyl chloride

-

Anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of 2-(4-nitrophenoxy)tetradecanoyl chloride and dissolve it in a known volume (e.g., 10 mL) of the chosen anhydrous solvent in a volumetric flask. This is your stock solution.

-

Create Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for the compound. Measure the absorbance of each standard solution at this λmax, using the pure solvent as a blank.

-

Plot the Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which should adhere to the Beer-Lambert law.

Part B: Shake-Flask Solubility Measurement

-

Prepare Saturated Solutions: To a series of labeled vials, add a known volume of each anhydrous solvent (e.g., 2 mL).

-

Add Excess Solute: Add an excess amount of 2-(4-nitrophenoxy)tetradecanoyl chloride to each vial. "Excess" means that undissolved solid should be clearly visible after initial mixing.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Centrifuge the vials to pellet the remaining undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, dry vial. This step is crucial to remove any suspended microparticles.

-

Dilution and Quantification: Dilute the filtered supernatant with a known volume of the same solvent to bring its concentration within the linear range of your calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the predetermined λmax.

-

Calculate Solubility: Using the absorbance value and the equation from your calibration curve, calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility of the saturated solution. Report the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Illustrative Solubility Data

The following table presents expected solubility data for 2-(4-nitrophenoxy)tetradecanoyl chloride based on the theoretical principles discussed. This data is intended as a guideline for solvent selection and should be confirmed experimentally using the protocol provided.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Predicted Quantitative Solubility (at 25°C) | Notes |

| Hexane | Nonpolar Aprotic | Sparingly Soluble to Soluble | 10 - 50 mg/mL | Solvates the alkyl chain well. |

| Toluene | Nonpolar Aprotic | Soluble | 50 - 100 mg/mL | Aromatic character aids in dissolving the head group. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | > 100 mg/mL | Excellent balance for both parts of the molecule. |

| Diethyl Ether | Polar Aprotic | Soluble | 50 - 100 mg/mL | Good general-purpose solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | > 100 mg/mL | Similar to DCM in solvating ability. |

| Ethyl Acetate | Polar Aprotic | Soluble | 50 - 100 mg/mL | Good balance of polarity. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | 5 - 20 mg/mL | Polarity may be too high for the alkyl chain. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Poorly Soluble | < 5 mg/mL | Poor solvation of the long alkyl chain. |

| Methanol / Ethanol | Polar Protic | Reactive | N/A | Rapidly undergoes solvolysis. |

| Water | Polar Protic | Reactive / Insoluble | N/A | Rapidly hydrolyzes.[9] |

Conclusion

The solubility of 2-(4-nitrophenoxy)tetradecanoyl chloride is a complex interplay between its dominant nonpolar alkyl chain and its polar, reactive head group. This guide establishes that the compound is best handled in anhydrous, aprotic solvents, with chlorinated and ethereal solvents like dichloromethane and THF predicted to be the most effective. The provided experimental protocol offers a reliable and self-validating system for researchers to obtain precise, quantitative solubility data, which is indispensable for optimizing reaction conditions, developing purification strategies, and advancing formulation studies. By integrating theoretical predictions with a practical experimental framework, this document serves as an essential resource for any scientist or developer working with this compound.

References

-

PubChem. 2-(2-Nitrophenoxy)tetradecanoyl chloride. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]

-

Shree Sulphurics. Myristoyl Chloride. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

-

United Arab Emirates University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

-

ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

Bellevue College. Experiment 2 # Solubility. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

Chemistry LibreTexts. UV-Visible Spectroscopy. [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. Determination of Saturated Solubility of Rasagiline Mesylate on Different Dissolution Medium Using Uv/Visible Spectrophotometer. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Myristoyl Chloride | 112-64-1 | C14H27ClO [shreesulphuric.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. savemyexams.com [savemyexams.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis and Application of 2-(4-nitrophenoxy)tetradecanoyl chloride: A Technical Guide

For the discerning researcher, scientist, and drug development professional, the exploration of novel chemical entities is paramount to innovation. 2-(4-nitrophenoxy)tetradecanoyl chloride stands as a molecule of significant potential, yet its acquisition is not a matter of simple procurement. This guide provides an in-depth technical overview, from its synthesis via logical, field-proven protocols to its potential applications, empowering researchers to harness its capabilities.

Introduction: Understanding the Molecule

2-(4-nitrophenoxy)tetradecanoyl chloride is a specialized fatty acid derivative. Its structure, combining a long C14 aliphatic chain with a 4-nitrophenoxy moiety and a highly reactive acyl chloride group, suggests its utility as a versatile chemical tool. The long lipid chain imparts hydrophobicity, potentially facilitating interactions with cell membranes or lipophilic binding pockets of proteins. The 4-nitrophenoxy group can serve as a spectroscopic reporter or a leaving group in nucleophilic substitution reactions. The terminal acyl chloride is a powerful acylating agent, enabling the covalent modification of a wide range of nucleophiles, such as amines, alcohols, and thiols on biomolecules.

The a-phenoxy substitution is a key feature, and the electron-withdrawing nature of the nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-nitrated counterpart. This heightened reactivity, however, necessitates careful handling and strategic planning in its synthetic application.

Procurement and Pricing: A Custom Synthesis Approach

A thorough search of commercial chemical catalogs reveals that 2-(4-nitrophenoxy)tetradecanoyl chloride is not a stock item. Therefore, its acquisition necessitates a custom synthesis approach. Several companies specialize in the custom synthesis of complex lipids and fatty acid derivatives.

Table 1: Custom Synthesis Service Providers

| Company Name | Specialization | Website |

| BOC Sciences | Custom synthesis of natural and non-natural fatty acids, including functionalized variants.[][] | |

| Pharma Inventor Inc. | Custom synthesis of a wide range of organic compounds, including fatty acid analogues.[3] | [Link] |

| Tokyo Chemical Industry (TCI) | Custom synthesis of organic compounds from milligram to kilogram scales.[4] | |

| Otava Chemicals | Custom synthesis of organic molecules for biotech and pharmaceutical applications.[5] | [Link] |

| Alfa Chemistry | Custom synthesis of biosynthetic chemicals, including acids and esters.[6] |

Pricing for custom synthesis is determined on a case-by-case basis, contingent on the complexity of the synthesis, the required purity, and the desired quantity. Researchers should contact these providers with the proposed synthetic route and desired specifications to obtain a quote.

The synthesis of this molecule can be logically broken down into two main stages: the synthesis of the precursor carboxylic acid, 2-(4-nitrophenoxy)tetradecanoic acid, followed by its conversion to the target acyl chloride. The necessary starting materials for this proposed synthesis are readily available.

Table 2: Suppliers and Indicative Pricing of Starting Materials

| Starting Material | Supplier(s) | Indicative Pricing (Subject to Change) |

| 2-Bromotetradecanoic acid | Santa Cruz Biotechnology, Chemada Fine Chemicals | Contact for quote |

| 4-Nitrophenol | Sigma-Aldrich, Thermo Scientific, Simson Pharma | ~$30-50 for 100g |

Proposed Synthesis and Experimental Protocols

The following section outlines a robust, two-step synthetic pathway for 2-(4-nitrophenoxy)tetradecanoyl chloride. Each step is designed as a self-validating system, with clear analytical checkpoints to ensure the integrity of the intermediates and the final product.

Part 1: Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid

This step involves a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.

Expertise & Experience Behind the Choices:

-

Reaction: The Williamson ether synthesis is chosen for its robustness and high-yield potential in forming the C-O bond between the 4-nitrophenol and the tetradecanoic acid backbone.

-

Base: A moderately strong base like potassium carbonate is selected. It is sufficient to deprotonate the acidic phenol but not so strong as to cause unwanted side reactions with the carboxylic acid. A stronger base could lead to the formation of a carboxylate salt, which might have different solubility and reactivity.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction themselves.

-

Temperature: An elevated temperature is used to increase the reaction rate, but it should be carefully controlled to prevent decomposition of the starting materials or products.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Slowly add a solution of 2-bromotetradecanoic acid (1.0 equivalent) in anhydrous DMF to the stirred mixture.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of 2-3. This will protonate the carboxylic acid, causing it to precipitate.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Trustworthiness through a Self-Validating System:

-

In-process check: TLC analysis should show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.

-

Post-purification analysis:

-

¹H NMR: The proton NMR spectrum should confirm the presence of signals corresponding to the aromatic protons of the 4-nitrophenoxy group, the aliphatic chain protons, and the methine proton at the alpha-position to the carboxylic acid. The integration of these signals should match the expected proton count.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the calculated mass of 2-(4-nitrophenoxy)tetradecanoic acid.

-

HPLC: High-performance liquid chromatography analysis should indicate a high degree of purity (ideally >95%).[7][8][9]

-

Part 2: Conversion to 2-(4-nitrophenoxy)tetradecanoyl chloride

This final step employs a standard and highly effective method for converting a carboxylic acid to a highly reactive acyl chloride.

Expertise & Experience Behind the Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[10][11][12] It is highly effective, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[10][11] Other reagents like oxalyl chloride or phosphorus pentachloride could also be used, but thionyl chloride offers a good balance of reactivity and ease of handling.[10][13]

-

Solvent: The reaction is often run neat or in an inert, high-boiling solvent like toluene to control the reaction temperature.

-

Catalyst: A catalytic amount of DMF can be added to accelerate the reaction via the formation of a Vilsmeier intermediate.

-

Reaction Conditions: The reaction is typically performed under reflux to ensure complete conversion. Anhydrous conditions are critical, as acyl chlorides are highly moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.[14][15][16]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts), place the purified 2-(4-nitrophenoxy)tetradecanoic acid (1.0 equivalent).

-

Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask. A few drops of anhydrous DMF can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) and maintain it for 2-4 hours. The reaction is complete when the evolution of gases ceases.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-(4-nitrophenoxy)tetradecanoyl chloride, which is likely a liquid or a low-melting solid, can be further purified by vacuum distillation if necessary.

Trustworthiness through a Self-Validating System:

-

Characterization:

-

¹H NMR: The proton NMR spectrum will be similar to that of the starting carboxylic acid, but the signal for the acidic proton of the carboxyl group will be absent.

-

Infrared (IR) Spectroscopy: A key diagnostic tool for this conversion. The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a new, sharp C=O stretch for the acyl chloride will appear at a higher frequency (typically 1780-1815 cm⁻¹) compared to the carboxylic acid (1700-1725 cm⁻¹).

-

GC-MS (after derivatization): Due to the high reactivity of the acyl chloride, direct analysis by GC-MS may be challenging. However, derivatization with a simple alcohol (e.g., methanol) to form the corresponding methyl ester can be used to confirm the structure and assess purity.

-

Potential Applications in Research and Drug Development